molecular formula C5H8O5 B1203534 (4r)-4,5-dihydroxy-2-oxopentanoic acid CAS No. 3495-27-0

(4r)-4,5-dihydroxy-2-oxopentanoic acid

Cat. No.: B1203534
CAS No.: 3495-27-0
M. Wt: 148.11 g/mol
InChI Key: UQIGQRSJIKIPKZ-GSVOUGTGSA-N
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Description

(4R)-4,5-Dihydroxy-2-oxopentanoic acid (CAS Number: 3495-27-0) is a chiral oxopentanoic acid derivative of interest in biochemical and microbiological research. This compound has a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . It features a defined stereocenter at the 4-position, which is critical for its specificity and interaction in biological systems . Researchers value this and related oxopentanoate compounds as potential intermediates in the study of microbial biosynthetic pathways. For instance, metabolites from fungi such as Aspergillus ochraceopetaliformis are investigated for their complex biosynthesis, which often involves polyketide and mevalonate pathways that utilize similar molecular scaffolds . The study of such pathways is essential for discovering new bioactive compounds with pharmacological potential. This compound is provided as a high-purity compound for research applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4,5-dihydroxy-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGQRSJIKIPKZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956414
Record name 4,5-Dihydroxy-2-oxopentanoic acid
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3495-27-0
Record name 3-Deoxy-L-glycero-pentulosonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-2-oxopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4,5-dihydroxy-2-oxopentanoic acid
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Biosynthesis and Metabolic Pathways of 4r 4,5 Dihydroxy 2 Oxopentanoic Acid

Elucidation of Precursor Compounds and Initial Enzymatic Steps

The primary precursor for the direct synthesis of (4R)-4,5-dihydroxy-2-oxopentanoic acid is D-arabinonate . In many microorganisms, the journey from the pentose (B10789219) sugar D-arabinose to D-arabinonate is a critical initiating phase. This conversion can be part of broader metabolic routes for pentose utilization, such as the Weimberg and Dahms pathways. researchgate.netwikipedia.org

In eukaryotes, the biosynthesis of D-arabinose itself can originate from D-glucose through the pentose phosphate (B84403) pathway. nih.govnih.gov This pathway generates various sugar phosphates, including D-ribulose-5-phosphate, which can be isomerized to D-arabinose-5-phosphate and subsequently dephosphorylated to D-arabinose. nih.govnih.gov Once formed, D-arabinose can be oxidized to D-arabinonate, setting the stage for the formation of this compound.

The initial enzymatic steps leading to D-arabinonate from D-arabinose typically involve dehydrogenase enzymes. These enzymes catalyze the oxidation of the aldehyde group of D-arabinose to a carboxylic acid, yielding D-arabinonate.

Enzymatic Transformations Leading to this compound

The conversion of D-arabinonate to this compound is a dehydration reaction catalyzed by a specific enzyme. This step is a central feature of the alternative pentose degradation pathways.

While the primary formation of this compound from D-arabinonate is a dehydration reaction, aldolase (B8822740) enzymes are critically involved in its subsequent metabolism. The enzyme 2-dehydro-3-deoxy-D-pentonate aldolase catalyzes the reversible cleavage of this compound into pyruvate (B1213749) and glycolaldehyde (B1209225) . wikipedia.orgwikipedia.org

The reverse of this reaction, an aldol (B89426) condensation, represents a potential, though less commonly cited, route for its formation. iitk.ac.inyoutube.com In this scenario, pyruvate and glycolaldehyde would condense to form the five-carbon backbone of this compound. This reversibility highlights the dynamic nature of this metabolic intermediate, positioned at a junction where it can be either synthesized from smaller precursors or degraded to feed into glycolysis and other central metabolic routes.

EnzymeReaction TypeSubstratesProducts
2-dehydro-3-deoxy-D-pentonate aldolaseAldol CleavageThis compoundPyruvate, Glycolaldehyde
2-dehydro-3-deoxy-D-pentonate aldolaseAldol CondensationPyruvate, GlycolaldehydeThis compound

Decarboxylation is a fundamental reaction in metabolism, often occurring with β-keto acids to release carbon dioxide. nih.govmasterorganicchemistry.com While a direct decarboxylation step leading to the formation of this compound is not the primary route, the metabolism of related oxopentanoates involves such reactions. For instance, in some bacterial pathways, 4-oxalocrotonate is decarboxylated by 4-oxalocrotonate decarboxylase to yield 4-hydroxy-2-oxopentanoic acid , a structurally similar compound. wikipedia.org This highlights a recurring enzymatic strategy for the transformation of five-carbon dicarboxylic acids into monocarboxylic acids within microbial metabolism. The products of this compound cleavage, such as pyruvate, can undergo oxidative decarboxylation to enter the citric acid cycle. nih.gov

Divergence and Conservation of Biosynthetic Routes Across Biological Kingdoms

The pathways involving this compound exhibit both conservation and divergence across different life forms, reflecting adaptations to various ecological niches and metabolic capabilities.

In many bacteria and archaea, the degradation of pentoses like D-xylose and L-arabinose proceeds through non-phosphorylative pathways, such as the Weimberg and Dahms pathways. researchgate.netnih.govnih.govmdpi.com These pathways converge on the formation of 2-dehydro-3-deoxy-pentonates. For example, in the degradation of D-xylose, it is first oxidized to D-xylonate, which is then dehydrated to 2-keto-3-deoxy-D-xylonate (an isomer of our target compound). nih.govnih.gov Similarly, L-arabinose can be converted to L-arabinonate and then to 2-keto-3-deoxy-L-arabinonate, the enantiomer of the D-form. wikipedia.org

The enzyme D-arabinonate dehydratase is responsible for the formation of this compound from D-arabinonate in bacteria that utilize this specific pathway. Subsequently, 2-dehydro-3-deoxy-D-pentonate aldolase cleaves it into pyruvate and glycolaldehyde, which are then funneled into central metabolism. wikipedia.org The presence and regulation of these pathways vary among different microbial species. Some fungi also possess pathways for the utilization of pentoses that may involve similar intermediates. nih.gov

Organism TypePathway Name(s)Key Precursor(s)Key Enzyme(s)
BacteriaWeimberg, DahmsD-Arabinose, D-XyloseD-Arabinonate dehydratase, 2-dehydro-3-deoxy-D-pentonate aldolase
ArchaeaOxidative Pentose PathwayD-Xylose, L-ArabinoseXylose dehydrogenase, Xylonate dehydratase, 2-keto-3-deoxyxylonate dehydratase

Evidence suggests that the components for the synthesis of this compound are present in plants. The precursor, D-arabinonic acid , has been reported in plants such as Arabidopsis thaliana. nih.gov Furthermore, plants are known to metabolize L-arabinose, a major component of cell wall polysaccharides. proteopedia.org The pathways for the synthesis of D-arabinose from D-glucose via the pentose phosphate pathway are also well-established in plants. nih.govnih.govkhanacademy.org This suggests that plants have the metabolic framework to produce D-arabinonate and, consequently, this compound. However, the specific physiological roles and the extent of these pathways in plant metabolism are still areas of active research.

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels to ensure that its synthesis is coordinated with the metabolic state of the cell and the needs of the bacterial population. This regulation primarily targets the LuxS enzyme , the sole enzyme responsible for its direct biosynthesis.

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

Transcriptional Control:

The expression of the luxS gene is subject to transcriptional regulation that can vary depending on the bacterial species and environmental conditions.

In Streptococcus pneumoniae, the transcription of the luxS gene is growth-phase dependent, with maximal expression observed during the early to mid-logarithmic phase of growth. asm.org The luxS gene in this organism is transcribed as a monocistronic message, meaning it is transcribed independently of its surrounding genes. asm.org

In the pathogen Streptococcus pyogenes, the transcription of luxS is under the control of the CsrR (Capsule Synthesis Regulator) , which is part of a two-component global regulatory system. nih.gov This indicates that the biosynthesis of this compound is integrated into a broader regulatory network controlling virulence. nih.gov

In Escherichia coli, the regulatory landscape is more complex and involves the system that responds to the downstream product, AI-2. The lsr operon, which is responsible for the uptake and processing of AI-2, is regulated by the cyclic AMP receptor protein (CRP) and the LsrR repressor . nih.govresearchgate.net LsrR represses the lsr operon, and this repression is relieved by phosphorylated AI-2. peerj.com This creates an indirect regulatory loop affecting the intracellular concentration and response to the signal derived from this compound.

The following table summarizes the transcriptional regulators of the luxS gene and related pathways in different bacteria.

OrganismRegulatorMode of RegulationTarget Gene/Operon
Streptococcus pyogenesCsrRNegativeluxS
Escherichia coliCRPPositivelsrRK and lsr operons
Escherichia coliLsrRNegativelsrRK and lsr operons

Post-Translational Control:

Allosteric Regulation and Feedback Inhibition

Allosteric regulation and feedback inhibition are key mechanisms for the rapid control of metabolic pathways in response to changing cellular needs. khanacademy.orgyoutube.com

Feedback Inhibition:

Allosteric Regulation:

The table below details the known feedback mechanisms and regulatory interactions in the biosynthesis and signaling pathway of this compound.

Regulatory MoleculeTarget EnzymeType of RegulationEffect
This compound (DPD)LuxSFeedback Inhibition (Transcriptional)Decreased luxS expression
LsrK InhibitorsLsrKCompetitive InhibitionPrevents phosphorylation of AI-2

Enzymology of 4r 4,5 Dihydroxy 2 Oxopentanoic Acid Metabolism

Characterization of Enzymes Interacting with (4R)-4,5-Dihydroxy-2-Oxopentanoic Acid

The interaction of this compound with various enzymes is fundamental to its metabolism. This section details the functional characteristics of these enzymes.

Aldolases are enzymes that catalyze aldol (B89426) cleavage or condensation reactions. In the context of keto-acid metabolism, 4-hydroxy-2-oxovalerate aldolase (B8822740) is a key enzyme that acts on a structurally similar substrate, 4-hydroxy-2-oxopentanoic acid. wikipedia.org This enzyme degrades its substrate into acetaldehyde (B116499) and pyruvate (B1213749). wikipedia.org Class I aldolases, in particular, are known for their broad substrate specificity and operate through a Schiff base intermediate mechanism. nih.gov The catalytic cycle involves the formation of a covalent bond between a lysine (B10760008) residue in the active site and the keto group of the substrate. nih.gov

Table 1: Substrate Specificity of a Related Aldolase

Enzyme Substrate Products Reference

Transaminases, or aminotransferases, are pivotal in the synthesis of chiral amines from prochiral ketones through stereoselective amination. researchgate.netnih.gov (R)-selective transaminases (RATAs) are particularly relevant for the conversion of keto-acids into their corresponding (R)-amino acids. researchgate.net These enzymes utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to facilitate the transfer of an amino group from a donor molecule, such as D-alanine, to the keto acid. researchgate.net The stereoselectivity of these enzymes is dictated by the architecture of their active sites, which feature distinct small and large binding pockets that accommodate the substituents of the ketone. nih.gov While specific transaminases acting on this compound are not extensively documented, the general mechanism of RATAs suggests a potential pathway for its conversion to an amino acid derivative.

Table 2: Characteristics of (R)-Selective Transaminases

Enzyme Family Cofactor Reaction Type Selectivity Reference

Dehydrogenases catalyze the reversible oxidation or reduction of substrates. While specific dehydrogenases for this compound are not detailed in the provided context, the metabolism of similar sugar acids, such as L-arabinose, involves oxidoreductive steps. nih.gov 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS), for example, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate, a reaction central to the non-mevalonate pathway of isoprenoid biosynthesis. nih.govebi.ac.uk This enzyme's mechanism involves the decarboxylation of pyruvate and subsequent carboligation, which is a form of reductive condensation. nih.govmdpi.com

Other enzymes, such as hydratases and decarboxylases, also play a role in the metabolism of related keto-acids. For instance, 2-oxopent-4-enoate (B1242333) hydratase reversibly dehydrates 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate. wikipedia.org In a different pathway, 4-oxalocrotonate decarboxylase produces 4-hydroxy-2-oxopentanoic acid through the decarboxylation of 4-oxalocrotonate. wikipedia.org

Additionally, the metabolism of L-arabinose in some bacteria proceeds through a pathway involving L-2-keto-3-deoxyarabonate (L-KDA) dehydratase. nih.gov This enzyme catalyzes the dehydration of L-KDA to α-ketoglutaric semialdehyde. nih.govnih.govberkeley.edu This dehydratase is highly specific for its substrate and demonstrates significant catalytic activity. nih.govberkeley.edu

Table 3: Modifying Enzymes for Related Keto-Acids

Enzyme Substrate Product Reaction Type Reference
2-oxopent-4-enoate hydratase 4-hydroxy-2-oxopentanoic acid 2-oxopent-4-enoate Dehydration wikipedia.org
4-oxalocrotonate decarboxylase 4-oxalocrotonate 4-hydroxy-2-oxopentanoic acid Decarboxylation wikipedia.org

Structural Biology of Enzymes Involved in this compound Metabolism

The three-dimensional structures of enzymes provide invaluable information about their catalytic mechanisms and substrate specificity.

X-ray crystallography is a powerful technique for elucidating the atomic-level details of enzyme active sites and their interactions with substrates. nih.gov Preliminary crystallographic analysis has been conducted on L-2-keto-3-deoxyarabonate dehydratase from Azospirillum brasilense. nih.gov The crystals of this enzyme diffracted to a resolution of 2.0 Å, revealing that it belongs to the trigonal space group P3₁21 or its enantiomorph P3₂21. nih.gov Such structural data is the first step toward understanding the precise mechanism of dehydration.

Furthermore, extensive crystallographic studies have been performed on 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis. nih.gov The crystal structures of MtDXPS, both as the apoenzyme and in complex with the cofactor thiamine diphosphate, have been solved. nih.gov These structures reveal a homodimeric arrangement where each subunit consists of three domains. nih.gov A key finding is the presence of a highly coordinated water molecule in the active site, suggesting a novel mechanism for stabilizing the enamine intermediate. nih.gov The active site of DXPS is located at the interface of two domains within a single monomer, a feature that distinguishes it from other ThDP-dependent enzymes. ebi.ac.uknih.gov

Table 4: Crystallographic Data for a Related Enzyme

Enzyme Organism Resolution (Å) Space Group Reference
L-2-keto-3-deoxyarabonate dehydratase Azospirillum brasilense 2.0 P3₁21 or P3₂21 nih.gov

Active Site Analysis and Ligand Binding Modes

The active site of ketol-acid reductoisomerase is a highly organized environment tailored for its specific catalytic functions. A key feature of the KARI active site is the presence of two divalent metal ions, typically magnesium (Mg²⁺), which are crucial for catalysis. nih.govebi.ac.uk In the crystal structure of Mycobacterium tuberculosis KARI, these two Mg²⁺ ions are separated by a distance of 4.7 Å in the solvent-accessible active site. nih.gov

The binding of the cofactor, typically NADPH, and the substrate induces significant conformational changes in the enzyme. nih.gov In Escherichia coli KARI, the binding of Mg²⁺ and NADPH leads to an opening of the interface between the N-terminal and C-terminal domains, which is thought to allow substrate access. nih.gov This induced-fit mechanism differs between bacterial and plant KARIs. nih.gov Structural studies of KARI from various organisms, including Spinacia oleracea (spinach) and Corynebacterium glutamicum, have identified key residues involved in the stabilization of the substrate, metal ions, and the NADPH cofactor. nih.govacs.org For instance, in Slackia exigua KARI, the binding of the transition state analog N-hydroxy-N-isopropyloxamate (IpOHA) along with NADH and Mg²⁺ results in domain movements that reduce the distance between the metal ions to 3.5 Å, a change critical for initiating the reaction. nih.gov

The active site contains several conserved polar amino acid residues that play vital roles in the catalytic mechanism. nih.gov Site-directed mutagenesis studies on E. coli KARI have helped to dissect the contributions of these residues to the isomerase and reductase activities of the enzyme. nih.gov The binding of ligands is a highly ordered process, with NADPH binding preceding the substrate in the forward reaction. nih.gov

Kinetic Characterization of Enzymes Acting on this compound

The catalytic activity of ketol-acid reductoisomerase is characterized by its Michaelis-Menten parameters, which describe the enzyme's affinity for its substrates and its maximum reaction rate. These parameters are influenced by factors such as pH and the presence of metal ions.

The kinetic parameters of KARI have been determined for its natural substrates, such as 2-acetolactate (B3167203). For the wild-type E. coli KARI, the catalytic constant (kcat) for 2-acetolactate is 2.15 ± 0.02 s⁻¹, and the Michaelis constant (Km) is 230 ± 8 µM. mdpi.com The pH has a significant effect on the kinetic parameters. The pH dependence of V/K for acetolactate follows a bell-shaped curve, indicating the involvement of both an acid and a base catalyst in the reaction. nih.gov

The enzyme also demonstrates reductase activity towards a variety of 2-ketoacids, though with varying efficiencies. nih.govresearchgate.net For instance, the specific activity of E. coli KARI with pyruvate is only about 1% of that with 2-acetolactate. researchgate.net

Interactive Table: Kinetic Parameters of Wild-Type Ketol-Acid Reductoisomerases

Enzyme SourceSubstratekcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹)Reference
Escherichia coli2-Acetolactate2.152309.35 mdpi.com
Slackia exigua(S)-2-Acetolactate0.8-- nih.gov
Lactococcus lactis(S)-2-Acetolactate--65 nih.gov

The activity of ketol-acid reductoisomerase can be modulated by various inhibitors. Some of these are competitive inhibitors that bind to the active site and compete with the natural substrate. researchgate.net For example, cyclopropane-1,1-dicarboxylate (CPD) is a reversible inhibitor of KARIs from Mycobacterium tuberculosis and Campylobacter jejuni, with Ki values of 3.03 µM and 0.59 µM, respectively. researchgate.net Another potent inhibitor is N-hydroxy-N-isopropyloxamate (IpOHA), which acts as a slow-binding inhibitor for M. tuberculosis KARI with a Ki of approximately 26 nM. researchgate.net

In addition to competitive inhibitors, the enzyme's activity is also influenced by the binding of its cofactor and metal ions. The binding of Mg²⁺ is essential for the catalysis of the reaction starting from acetolactate. nih.gov Interestingly, for the reduction of the intermediate, 3-hydroxy-3-methyl-2-oxobutyrate, manganese (Mn²⁺) can also be catalytically active. nih.gov

Interactive Table: Inhibition Constants (Ki) of KARI Inhibitors

InhibitorEnzyme SourceKi (µM)Type of InhibitionReference
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis3.03Reversible researchgate.net
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni0.59Reversible researchgate.net
Hoe 704Mycobacterium tuberculosis0.30Reversible researchgate.net
Hoe 704Campylobacter jejuni0.11Reversible researchgate.net
N-hydroxy-N-isopropyloxamate (IpOHA)Mycobacterium tuberculosis0.026Slow-binding researchgate.net
MMV553002 (hydrolyzed)Mycobacterium tuberculosis0.531- uq.edu.au
NSC116565Mycobacterium tuberculosis0.0954Slow-binding uq.edu.au

Enzyme Engineering and Directed Evolution for Modulated Activity

The properties of ketol-acid reductoisomerase have been successfully modified through enzyme engineering and directed evolution techniques. A significant achievement in this area has been the reversal of the enzyme's cofactor specificity from NADPH to NADH. nih.gov This is particularly relevant for industrial applications, such as the production of isobutanol, where NADH is a more abundant cofactor under anaerobic fermentation conditions. nih.gov

By identifying key residues in the cofactor binding site, researchers have been able to construct KARI variants with a strong preference for NADH. nih.govgoogle.com For example, in Slackia exigua KARI, the mutations Ser61Asp and Ser63Asp resulted in a 7,800-fold reversal of cofactor specificity from NADPH to NADH. nih.gov While these initial mutations sometimes led to a decrease in catalytic activity, further rounds of directed evolution have been used to restore and even exceed the wild-type enzyme's activity with the new cofactor. nih.gov For instance, a variant of Lactococcus lactis KARI was evolved to have a catalytic efficiency with NADH that was approximately 10% higher than the wild-type enzyme with NADPH. nih.gov

Structure-guided rational design and directed evolution have also been applied to ketoreductases to improve their efficiency and stereoselectivity for the bioreduction of bulky substrates. rsc.org These approaches hold promise for tailoring the activity of KARI and related enzymes for specific biotechnological applications.

Interactive Table: Catalytic Efficiency of Engineered KARI Variants with NADH

Enzyme VariantOriginal EnzymeFold Reversal of Cofactor Specificity (NADPH to NADH)Catalytic Efficiency with NADH (mM⁻¹s⁻¹)Reference
Se_KARIDDSlackia exigua KARI7,8001.0 (kcat/Km not fully detailed) nih.gov
Ll_KARI2G6Lactococcus lactis KARI-71 nih.gov

Biological Roles and Metabolic Interconnections of 4r 4,5 Dihydroxy 2 Oxopentanoic Acid

Role as an Intermediate in Primary Metabolic Pathways

(4R)-4,5-dihydroxy-2-oxopentanoic acid is a key player in the fundamental metabolic processes that sustain life. Its position within these pathways highlights its importance in the flow of carbon and its integration with the synthesis of essential biomolecules.

Integration into Carbon Metabolism and Central Metabolic Nodes

The biosynthesis of this compound is intrinsically linked to central carbon metabolism. It is synthesized from α-ketopantoate through the action of α-ketopantoate reductase. nih.gov This reaction is a critical step in the pathway that ultimately yields pantothenate. The precursor for this pathway, α-ketoisovalerate, is an intermediate in the biosynthesis of the branched-chain amino acid valine, directly connecting pantothenate synthesis to amino acid metabolism and, by extension, to the central metabolic nodes from which these amino acids are derived, such as pyruvate (B1213749). nih.gov

EnzymeSubstrateProductCofactorOrganism Example
α-ketopantoate reductaseα-ketopantoateThis compoundNADPH/NADH nih.govnih.govEscherichia coli, Staphylococcus aureus nih.gov

Linkages to Amino Acid Biosynthesis and Degradation (e.g., Isoleucine, Valine)

The metabolic pathway leading to this compound is directly intertwined with the biosynthesis of the branched-chain amino acids isoleucine and valine. nih.gov The precursor for pantoate synthesis, α-ketoisovalerate, is a key intermediate in the valine biosynthesis pathway. nih.gov Similarly, the isoleucine biosynthesis pathway shares enzymatic steps and precursors. embopress.orgnih.gov This metabolic branching point underscores the coordinated regulation of these essential biosynthetic pathways. The enzyme acetohydroxy acid isomeroreductase, involved in both isoleucine and valine biosynthesis, has been shown to also catalyze the reduction of ketopantoate. embopress.orgresearchgate.net

Shared Intermediate/EnzymePathway 1Pathway 2Significance
α-ketoisovalerateValine BiosynthesisPantothenate BiosynthesisA critical metabolic node directing carbon flow towards either amino acid or vitamin synthesis. nih.gov
Acetohydroxy acid isomeroreductaseIsoleucine and Valine Biosynthesis embopress.orgPantothenate Biosynthesis (can reduce ketopantoate)Demonstrates enzymatic promiscuity and the close evolutionary and functional relationship between these pathways. researchgate.net

Connections to Biotin Metabolism and Fatty Acid Biosynthesis

While a direct enzymatic link to biotin metabolism is not prominent, the product of the pathway involving this compound, namely Coenzyme A, is essential for the synthesis of fatty acids. nih.govyoutube.com Fatty acid synthesis is a critical cellular process that requires acetyl-CoA and malonyl-CoA as building blocks, with the latter being synthesized from acetyl-CoA by the biotin-dependent enzyme acetyl-CoA carboxylase. youtube.com Therefore, the synthesis of this compound is upstream of and essential for providing the pantothenate moiety of CoA, which is indispensable for fatty acid biosynthesis.

Involvement in Secondary Metabolite Biosynthesis Pathways

The role of this compound in secondary metabolite biosynthesis is primarily indirect, mediated through its precursor relationship with Coenzyme A. CoA is a pivotal molecule in the biosynthesis of a vast array of secondary metabolites, including polyketides, terpenes, and certain alkaloids. mdpi.com These compounds have diverse biological activities and are important for the producing organism's interaction with its environment. The synthesis of these secondary metabolites often begins with starter units derived from central metabolism, which are then elongated and modified in CoA-dependent reactions.

Contribution to Cellular Homeostasis and Stress Response

The direct contribution of this compound to cellular homeostasis and stress response is an area that requires further investigation. However, its role as a precursor to Coenzyme A suggests an indirect but vital contribution. CoA is central to energy metabolism and the synthesis of various molecules, and maintaining appropriate levels of CoA is crucial for cellular homeostasis.

Occurrence and Physiological Significance in Diverse Organisms

The pathway for pantothenate biosynthesis, which includes this compound, is widely distributed among bacteria, archaea, fungi, and plants. nih.gov In these organisms, the de novo synthesis of pantothenate is essential for survival. In contrast, mammals, including humans, lack the enzymes for pantothenate biosynthesis and must obtain this vitamin from their diet. nih.gov This metabolic difference makes the pantothenate biosynthetic pathway an attractive target for the development of novel antimicrobial agents. nih.gov

Organism GroupOccurrence of Pantothenate Biosynthesis PathwayPhysiological Significance
BacteriaPresentEssential for the synthesis of Coenzyme A, a vital cofactor in numerous metabolic reactions. nih.gov
ArchaeaPresentCrucial for cellular metabolism and survival. nih.gov
FungiPresentNecessary for growth and development.
PlantsPresentEssential for various metabolic processes, including amino acid and fatty acid synthesis. embopress.org
MammalsAbsentPantothenic acid (Vitamin B5) is an essential nutrient that must be obtained from the diet. nih.gov

Role in Microbial Ecosystems and Bacterial Polysaccharide Components

Evidence suggests that dihydroxy-2-oxopentanoic acid and its isomers play a structural role in the cell envelopes of certain bacteria, contributing to the composition of their surface polysaccharides. These polysaccharides are crucial for the bacterium's interaction with its environment and for its structural integrity.

Research on the O-antigens of Providencia alcalifaciens, a gram-negative bacterium, has revealed the presence of dihydroxypentanoic acid derivatives as non-sugar components of their lipopolysaccharide (LPS). msu.runih.gov Specifically, (2S,4R)- and (2R,4R)-2,4-dihydroxypentanoic acids have been identified within the O-polysaccharide of P. alcalifaciens O8. nih.gov These molecules are ether-linked to monosaccharide residues in the repeating units of the O-antigen. The O-antigen is a critical component of the outer membrane of gram-negative bacteria, contributing to their antigenicity and interaction with the host immune system. beilstein-journals.org The presence of these dihydroxy acid components underscores their importance in the structural diversity and function of bacterial cell surfaces.

Furthermore, the metabolic pathways of related keto acids in bacteria suggest a role for this compound in carbohydrate metabolism. For instance, L-2-Keto-4,5-dihydroxyvaleric acid has been identified as an intermediate in the oxidation of L-arabinose by the bacterium Pseudomonas saccharophila. Arabinose is a common pentose (B10789219) sugar found in plant cell walls, and its metabolism is a key pathway for many microorganisms. nih.gov This suggests that this compound could be an intermediate in similar pentose sugar degradation pathways in other bacteria.

Organism Compound Identified Biological Context Reference
Providencia alcalifaciens O8(2S,4R)-2,4-dihydroxypentanoic acidComponent of O-polysaccharide nih.gov
Providencia species(2S,4R)- and (2R,4R)-2,4-Dihydroxypentanoic acidComponent of O-antigens msu.ru
Pseudomonas saccharophilaL-2-Keto-4,5-dihydroxyvaleric acidIntermediate in L-arabinose oxidation

Metabolic Functions in Plant Systems

Currently, there is limited direct research available on the specific metabolic functions of this compound in plant systems. While plants are known to produce a wide array of polyhydroxy acids and keto acids as part of their primary and secondary metabolism, the presence and specific roles of this particular compound have not been extensively documented.

Plants utilize various metabolic pathways for the synthesis and degradation of carbohydrates, and it is plausible that this compound could function as an intermediate in these processes. For example, the metabolism of pentose sugars, which are abundant in plant cell walls in the form of arabinans and other polysaccharides, could potentially involve intermediates similar to those observed in microbial systems. nih.gov However, without direct experimental evidence, the role of this compound in plant metabolism remains speculative.

Future research, including metabolomic studies of various plant species, may shed light on the presence and potential functions of this compound in plant biochemistry.

Presence as a Metabolite in Other Biological Systems (excluding human clinical context)

The presence of this compound as a metabolite in other non-human biological systems, such as fungi, algae, and invertebrates, is an area that is not yet well-explored. Metabolomic databases and the scientific literature currently provide scarce information directly identifying this compound in these organisms.

Fungi and algae are known to produce a diverse range of secondary metabolites, including various organic acids. plos.org These compounds can have a variety of ecological roles, including acting as signaling molecules or defense compounds. It is conceivable that this compound could be a component of these complex metabolic networks.

Advanced Analytical Methodologies for Research on 4r 4,5 Dihydroxy 2 Oxopentanoic Acid

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography, a cornerstone of analytical chemistry, provides the means to separate (4R)-4,5-dihydroxy-2-oxopentanoic acid from interfering components in biological samples such as plasma, urine, or cell extracts. The choice of technique depends on the analytical goal, whether it be broad metabolite profiling or sensitive targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful platform for untargeted metabolomics, capable of separating and identifying hundreds of small molecules in a single run. However, due to the low volatility of polar compounds like this compound, chemical derivatization is a mandatory prerequisite for GC-MS analysis. nih.govresearchgate.net

A common and effective strategy involves a two-step derivatization process. copernicus.org First, the ketone group is protected using an oximation reagent, such as O-methylhydroxylamine hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orggcms.cz This step prevents the formation of multiple isomers (syn- and anti-) during the subsequent step. Second, the acidic proton of the carboxylic acid and the protons of the two hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups through silylation. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. copernicus.org

The resulting volatile derivative can be separated on a non-polar or semi-polar capillary GC column and detected by the mass spectrometer. The mass spectrum will exhibit characteristic fragment ions that are used for identification by comparison to spectral libraries or through manual interpretation. Metabolite profiling studies utilize this approach to gain a comprehensive overview of metabolic changes in response to various stimuli, where this compound may be identified as a key marker. nih.gov

Table 1: Typical GC-MS Derivatization and Analysis Parameters

ParameterDescriptionExample Reagent/Condition
OximationProtects the ketone functional group.O-methylhydroxylamine HCl in pyridine
SilylationReplaces active hydrogens on hydroxyl and carboxyl groups to increase volatility.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC ColumnSeparates the derivatized analytes.30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
Ionization ModeGenerates ions for mass analysis.Electron Ionization (EI) at 70 eV
MS DetectionScans a mass range to acquire spectra for identification.Scan mode (e.g., m/z 50-600)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound directly from aqueous samples, often with minimal sample preparation. nih.gov

For targeted, quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.gov The compound is typically analyzed using a reversed-phase column (e.g., C18) with an aqueous mobile phase containing a small amount of acid, such as formic acid, to ensure good peak shape. cabidigitallibrary.orgmdpi.com Electrospray ionization (ESI) in negative mode is highly effective for this molecule, as it readily deprotonates to form the [M-H]⁻ ion. nih.gov In MS/MS, this parent ion is selected and fragmented to produce specific daughter ions. The transition from the parent ion to a specific daughter ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent quantitative accuracy and precision even in complex matrices. mdpi.com

In the context of untargeted flavoromics, LC-MS is used to identify compounds that contribute to the sensory characteristics of food and beverages. As a degradation product of ascorbic acid, this compound can be an indicator of flavor changes during storage or processing. researchgate.net High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are employed in these studies to obtain accurate mass measurements, enabling the confident identification of unknown compounds from their elemental formula.

Table 2: Predicted LC-MS/MS Ionization Data for this compound

AdductMass to Charge Ratio (m/z)Predicted Collision Cross Section (CCS) Ų
[M-H]⁻147.02989124.5
[M+H]⁺149.04445128.3
[M+Na]⁺171.02639134.3

Data sourced from computational predictions.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful separation technique that excels in the analysis of highly polar and charged molecules. It separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte. This technique offers very high separation efficiency and is complementary to LC. mimedb.org

For a molecule like this compound, which has a carboxylic acid group, CE-MS analysis would be performed with the compound in its anionic (deprotonated) form. This makes it ideal for inclusion in metabolomics studies that focus on anionic metabolites, such as organic acids and phosphorylated compounds, which are central to many metabolic pathways. mimedb.org The high resolving power of CE can potentially separate the target analyte from structurally similar isomers. While specific applications to this compound are not widely documented, the principles of the technique make it a highly suitable method for its analysis in biological fluids. mimedb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of organic molecules and for tracing metabolic pathways without the need for chemical derivatization.

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. When combined with isotopic labeling, it becomes a powerful method to trace the flow of atoms through pathways. youtube.com For instance, to study the formation of this compound from ascorbic acid, one could supply cells or an organism with ¹³C-labeled L-ascorbic acid. nih.govresearchgate.net

As the labeled ascorbic acid is metabolized, the ¹³C atoms are incorporated into downstream products, including this compound. oup.com By analyzing the resulting product with ¹³C-NMR, researchers can determine which carbon atoms in the molecule are labeled. nih.gov The specific pattern of ¹³C enrichment, known as the isotopologue distribution, provides definitive evidence of the metabolic pathway taken and can be used to calculate the relative activity of different routes. youtube.com This approach is crucial for understanding how metabolic networks, such as the ascorbic acid degradation pathway, are regulated under different physiological conditions. nih.govnih.gov

While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and determining the molecule's stereochemistry. youtube.com The determination of the absolute configuration, such as the "(4R)" designation in the target compound, relies on these sophisticated techniques.

Experiments like Correlation Spectroscopy (COSY) reveal ¹H-¹H spin-spin coupling networks, allowing for the connection of adjacent protons along the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton directly to the carbon it is attached to, providing a map of C-H bonds. researchgate.net The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides "long-range" correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular structure, including connecting functional groups. acs.org

To resolve the stereochemistry, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used to measure through-space proximities between protons. Furthermore, specialized NMR methods that involve dissolving the sample in unique solvents (like a 99% H₂O / 1% D₂O mixture) can make the hydroxyl (-OH) protons visible, providing crucial information about their spatial orientation and confirming the absolute configuration of stereocenters like the one at the C4 position. nih.govacs.org

Spectrophotometric and Fluorometric Enzymatic Assays for Activity Studies

Enzymatic assays are fundamental to characterizing the activity of enzymes involved in the metabolism of this compound, which is also known as 2-dehydro-3-deoxy-L-arabinonate. A key enzyme in its metabolic pathway is 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43), which catalyzes the conversion of 2-dehydro-3-deoxy-L-arabinonate to 2,5-dioxopentanoate. enzyme-database.orgwikipedia.orggenome.jp The activity of this enzyme can be determined using coupled spectrophotometric assays.

One such method involves coupling the reaction to the oxidation of NADH. nih.gov In this continuous assay, the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored. This method provides a real-time measurement of enzyme activity.

A coupled-assay with α-ketoglutaric semialdehyde dehydrogenase (KGSADH) provides another means to determine dehydratase activity. nih.gov This assay links the oxidation of the product of the dehydratase reaction, α-ketoglutarate semialdehyde (KGSA), to α-ketoglutarate (α-KG) using NAD⁺ as a cofactor. The increase in NADH concentration is monitored spectrophotometrically. nih.gov

Fluorometric assays, while not specifically detailed in the context of 2-dehydro-3-deoxy-L-arabinonate dehydratase in the search results, offer a highly sensitive alternative to spectrophotometric methods. nih.govwikipedia.org These assays typically involve a fluorogenic substrate that releases a fluorescent molecule upon enzymatic activity. The increase in fluorescence is then measured over time to determine the reaction rate. wikipedia.org The high sensitivity of fluorometric assays makes them particularly suitable for detecting low enzyme activities in complex biological samples. nih.gov

Table 1: Spectrophotometric Assay for 2-dehydro-3-deoxy-L-arabinonate dehydratase Activity

ComponentDescription
Principle A coupled enzymatic reaction where the product of the 2-dehydro-3-deoxy-L-arabinonate dehydratase reaction is further metabolized by a coupling enzyme, leading to a change in absorbance of a chromogenic substance. nih.gov
Coupling Enzyme α-ketoglutaric semialdehyde dehydrogenase (KGSADH). nih.gov
Substrate 2-dehydro-3-deoxy-L-arabinonate. nih.gov
Cofactor NAD⁺. nih.gov
Detection Wavelength 340 nm (monitoring the formation of NADH). nih.gov
Instrumentation Spectrophotometer or microplate reader. nih.gov

Radiotracer and Stable Isotope Tracing for Metabolic Flux Studies

Radiotracer and stable isotope tracing are powerful techniques for delineating metabolic pathways and quantifying the flux of metabolites through them. nih.govnih.gov While specific studies employing these methods for this compound were not identified, the principles are broadly applicable to understanding its metabolic fate.

Radiotracers, such as ¹⁴C-labeled precursors, can be introduced into a biological system. By tracking the distribution of the radiolabel in downstream metabolites, it is possible to map the metabolic pathways and determine the rate of conversion. nih.gov For instance, the use of [1-¹⁴C]glucose versus [6-¹⁴C]glucose can quantify the flux through the pentose (B10789219) phosphate (B84403) pathway, a pathway related to the metabolism of pentoses from which this compound can be derived. nih.gov

Stable isotope tracing, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a non-radioactive alternative. nih.govacs.org Cells or organisms are cultured in the presence of a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N. The incorporation of these heavy isotopes into metabolites can be tracked, providing detailed information on metabolic fluxes. For example, [1,2-¹³C]glucose can be used to distinguish between glycolysis and the pentose phosphate pathway based on the labeling pattern of resulting intermediates. nih.gov This approach allows for the measurement of relative and absolute fluxes through various pathways. nih.govnih.gov Untargeted stable isotope tracing can provide a global view of the cellular fate of precursor metabolites. acs.org

Table 2: Application of Isotope Tracing for Metabolic Flux Analysis of this compound

TechniquePrincipleApplication to this compound
Radiotracer Analysis Introduction of a radiolabeled precursor (e.g., ¹⁴C-L-arabinose) and tracking the radioactivity in downstream metabolites. nih.govTo trace the metabolic fate of the carbon backbone of L-arabinose through the pathway leading to this compound and its subsequent conversion products.
Stable Isotope Tracing with MS Use of a stable isotope-labeled precursor (e.g., ¹³C-L-arabinose) and analysis of mass shifts in metabolites by mass spectrometry. nih.govacs.orgTo quantify the flux through the metabolic pathway and identify branch points and alternative routes for the metabolism of this compound.
Stable Isotope Tracing with NMR Analysis of the positional incorporation of stable isotopes into metabolites using NMR spectroscopy.To provide detailed information on the specific carbon rearrangements occurring during the formation and degradation of this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

The analysis of α-keto acids like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often requires derivatization. This chemical modification is necessary to improve the volatility, thermal stability, and ionization efficiency of the analyte, thereby enhancing analytical sensitivity and selectivity. nih.govuniprot.org

For GC-MS analysis, a common strategy for keto acids involves a two-step derivatization process: oximation followed by silylation. uniprot.org Oximation targets the carbonyl group, while silylation modifies the hydroxyl groups, making the molecule more volatile and less prone to degradation at high temperatures. uniprot.org

For LC-MS analysis, various derivatization reagents can be used to improve chromatographic retention and enhance signal intensity. Phenylhydrazine is a reagent that reacts with α-keto acids to form stable derivatives that are more readily retained on reversed-phase columns and show improved ionization efficiency in the mass spectrometer. nih.gov Other derivatization agents for carbonyl compounds include Girard's reagents (such as Girard's Reagent T and Girard's Reagent P), which introduce a charged moiety, significantly enhancing detection sensitivity in electrospray ionization MS. nih.govcancer.gov

Table 3: Derivatization Strategies for the Analysis of this compound

Derivatization ReagentAnalytical TechniquePurpose
Oximation followed by Silylation (e.g., with methoxyamine and MSTFA) GC-MSIncreases volatility and thermal stability for gas chromatography by modifying the keto and hydroxyl groups. uniprot.org
Phenylhydrazine LC-MSStabilizes the α-keto acid and enhances chromatographic retention and mass spectrometric signal. nih.gov
Girard's Reagent T (GT) or P (GP) LC-MSAdds a permanent positive charge to the molecule, significantly improving ionization efficiency and detection sensitivity. nih.govcancer.gov
2-Hydrazinoquinoline (HQ) LC-MSReacts with carbonyl groups to enhance chromatographic performance and detectability in LC-MS systems. uniprot.org

Chemical Synthesis Approaches for Research on 4r 4,5 Dihydroxy 2 Oxopentanoic Acid

Stereoselective and Enantioselective Synthesis Strategies

The precise arrangement of the hydroxyl groups at the C4 and C5 positions is crucial for the biological function of (4R)-4,5-dihydroxy-2-oxopentanoic acid. Therefore, synthetic strategies must effectively control the stereochemistry to produce the desired (4R) enantiomer.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This is a powerful strategy for synthesizing complex chiral molecules like this compound.

A practical synthesis for 2-keto-3-deoxy-L-arabinonate (L-KDA) has been developed utilizing L-arabinose, a naturally occurring C5 sugar, as the chiral precursor. nih.gov In this approach, the chirality of L-arabinose is transferred to the final product. A similar strategy relies on the reaction of an anion of ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxy phosphoryl)acetate with an enantiopure glyceraldehyde acetonide, which can also be derived from natural sources. nih.gov This reaction is followed by a global deprotection of the resulting O-silyl-enol esters to yield the target α-keto acid. nih.gov The use of these naturally derived chiral building blocks provides an efficient route to the desired enantiomer, avoiding the need for chiral separation or asymmetric catalysis in later steps. ucl.ac.uk

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. nih.gov For the synthesis of this compound, a key transformation is the creation of the vicinal diol at the C4 and C5 positions with the correct stereochemistry.

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. mdpi.com This reaction uses osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand. mdpi.comresearchgate.net A hypothetical synthetic route toward this compound using this method would involve the synthesis of an appropriate α,β-unsaturated ester precursor. The subsequent asymmetric dihydroxylation of the double bond would install the two hydroxyl groups simultaneously with high control over the absolute stereochemistry, yielding the desired (4R) configuration. Other methods, such as asymmetric permanganate (B83412) dihydroxylation catalyzed by a chiral cation under phase-transfer conditions, also offer effective routes to chiral vicinal diols and could be applied to suitable precursors. rsc.org

Asymmetric Strategy Catalyst/Reagent Transformation Key Advantage
Sharpless Asymmetric DihydroxylationOsmium Tetroxide / Chiral Ligand (e.g., (DHQ)₂PHAL)Alkene to Chiral Vicinal DiolHigh enantioselectivity for a wide range of substrates. mdpi.com
Asymmetric Permanganate DihydroxylationPotassium Permanganate / Chiral Cation CatalystAlkene to Chiral Vicinal DiolOsmium-free, greener alternative with high enantioselectivity. rsc.org

Chemoenzymatic Synthesis Methods Utilizing Biocatalysts

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly well-suited for producing complex chiral molecules under mild conditions.

The metabolic pathway of L-arabinose in the bacterium Azospirillum brasiliense provides a blueprint for a biocatalytic synthesis of this compound (L-KDA). cancer.govsemanticscholar.org This non-phosphorylative pathway involves three key enzymatic steps:

Oxidation: L-arabinose is oxidized to L-arabinolactone by L-arabinose-1-dehydrogenase. cancer.gov

Hydrolysis: The lactone is subsequently hydrolyzed to L-arabonate by an L-arabinolactonase. cancer.gov

Dehydration: Finally, L-arabonate dehydratase, a [4Fe-4S] cluster-containing enzyme, catalyzes the dehydration of L-arabonate to form the final product, L-2-keto-3-deoxyarabonate (L-KDA). cancer.govsemanticscholar.orguniprot.org

A hybrid chemoenzymatic approach has also been demonstrated where L-arabinose is first oxidized to its corresponding sugar acid using a gold catalyst, followed by enzymatic dehydration to yield L-KDA. nih.gov Furthermore, dehydrogenases are known for their ability to catalyze stereospecific reductions. For example, L-lactate dehydrogenase can reduce a variety of α-keto acids to their corresponding (S)-2-hydroxy acids with excellent enantiomeric excess (>99% ee). harvard.edu A similar strategy could employ an engineered dehydrogenase for the stereoselective reduction of a precursor like 2-oxo-5-hydroxy-4-oxopentanoic acid to generate the (4R)-hydroxyl group.

Development of Synthetic Analogues and Probes for Mechanistic Studies

To study the mechanisms of enzymes that interact with this compound, researchers often require synthetic analogues where specific functional groups are modified. These analogues act as molecular probes to investigate enzyme-substrate interactions, reaction mechanisms, and metabolic pathways.

A common strategy is the introduction of fluorine atoms to replace hydroxyl groups. nih.gov Fluorine's high electronegativity and small atomic radius, similar to hydrogen, allow it to serve as a subtle probe that can alter local electronic properties and hydrogen bonding capabilities without causing significant steric hindrance. nih.gov For example, synthesizing a 4-fluoro or 5-fluoro analogue of this compound could help elucidate the role of the corresponding hydroxyl groups in binding to the active site of enzymes like L-KDA dehydratase. The synthesis of such fluorinated analogues often involves using fluorinating reagents like N,N-(diethylamino)sulfur trifluoride (DAST) on a protected precursor. nih.gov

Synthesis of Isotopically Labeled this compound for Tracing Experiments

Isotopically labeled compounds, containing heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are indispensable tools for tracing the metabolic fate of molecules in biological systems and for mechanistic studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

The synthesis of labeled this compound can be achieved through several routes. For deuterium labeling, stereospecifically labeled coenzymes such as [4R-²H]NADH can be synthesized enzymatically and used in a dehydrogenase-catalyzed reduction to introduce a deuterium atom at a specific position with high isotopic purity. nih.govsigmaaldrich.com For instance, the reduction of a 4-oxo precursor with a dehydrogenase and [4R-²H]NADH would yield (4R)-[4-²H]-4,5-dihydroxy-2-oxopentanoic acid.

For ¹³C labeling, a precursor containing the ¹³C isotope is incorporated early in the synthetic sequence. A versatile method for preparing ¹³C-labeled pyruvate (B1213749) derivatives has been developed, which could serve as a starting point. nih.gov For example, a ¹³C-labeled pyruvate could be used in an aldol-type condensation reaction with a protected glyceraldehyde to construct the five-carbon backbone of the target molecule, thereby introducing the label at a desired position.

Preparative Scale Synthesis for Academic Research Applications

Sufficient quantities of this compound are required for detailed biochemical and enzymatic characterization. While chemical syntheses are often complex, biocatalytic methods are showing great promise for preparative scale production.

Enzymatic production of related keto-deoxy sugar acids has been successfully demonstrated on the gram scale. frontiersin.org For instance, the enzyme 6-phosphogluconate dehydratase has been used for the efficient production of 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.org Similarly, high conversion rates have been achieved for the enzymatic dehydration of 2-keto-3-deoxy sugar acids, with studies showing that enzymes like L-KdpD can convert over 95% of a 500 mM substrate concentration. nih.gov Such high-titer conversions are crucial for developing a viable preparative scale process. Dual-enzyme systems have also been employed to convert substrates at high concentrations (e.g., 0.4 M), demonstrating the feasibility of producing gram-scale quantities of chiral amino acids, a strategy applicable to keto acids as well. nih.gov The "practical" synthesis reported from L-arabinose also suggests that chemical methods can be optimized for larger scale academic research needs. nih.gov

Genetic and Molecular Biology of 4r 4,5 Dihydroxy 2 Oxopentanoic Acid Metabolism

Identification and Characterization of Genes Encoding Biosynthetic and Degradative Enzymes

The metabolic pathways of (4R)-4,5-dihydroxy-2-oxopentanoic acid are believed to be governed by enzymes analogous to those in central carbon metabolism and amino acid biosynthesis.

Biosynthetic Pathway: The synthesis of this compound likely originates from precursors in the glycolytic or pentose (B10789219) phosphate (B84403) pathways. A plausible biosynthetic route involves enzymes similar to those in the branched-chain amino acid (BCAA) synthesis pathway. nih.gov Key enzymes that are putatively involved include:

Acetohydroxyacid Synthase (AHAS): This enzyme, typically encoded by genes such as ilvB and ilvH, catalyzes the condensation of pyruvate (B1213749) with another molecule, such as another pyruvate or 2-oxobutanoate, to form an acetohydroxy acid intermediate. nih.gov

Acetohydroxyacid Isomeroreductase (AHAIR): Encoded by the ilvC gene, this enzyme concurrently isomerizes and reduces the acetohydroxy acid intermediate to a dihydroxy acid. nih.gov This step is crucial for establishing the stereochemistry of the final product.

Dihydroxy-acid Dehydratase (DHAD): The ilvD gene product, DHAD, is a [4Fe-4S] cluster-containing enzyme that catalyzes the dehydration of the dihydroxy acid to form the corresponding 2-keto acid. nih.govuniprot.org In the context of this compound, a specific DHAD would act on a dihydroxy precursor to yield the final compound.

Degradative Pathway: The degradation of this compound is likely to proceed via an aldolase-mediated cleavage, similar to the degradation of 4-hydroxy-2-oxopentanoic acid. wikipedia.org This pathway would break the compound down into smaller, central metabolites. The key enzyme in this proposed pathway is:

4-Hydroxy-2-oxovalerate Aldolase (B8822740) Homolog: An aldolase, potentially with specificity for this compound, would catalyze its cleavage into pyruvate and a dihydroxy aldehyde. The latter would then be further metabolized.

The following table summarizes the putative genes and enzymes involved in the metabolism of this compound.

Metabolic Process Enzyme Gene (Example) Function
Biosynthesis Acetohydroxyacid Synthase (AHAS)ilvB, ilvHCondensation of pyruvate with a precursor molecule. nih.gov
Acetohydroxyacid Isomeroreductase (AHAIR)ilvCIsomerization and reduction of the acetohydroxy acid intermediate. nih.gov
Dihydroxy-acid Dehydratase (DHAD)ilvDDehydration of the dihydroxy precursor to form this compound. nih.gov
Degradation 4-Hydroxy-2-oxovalerate Aldolase Homolog-Cleavage of this compound into smaller metabolites. wikipedia.org

Gene Expression Profiling and Transcriptional Regulation Studies

The expression of genes involved in the metabolism of this compound is expected to be tightly regulated to meet the metabolic demands of the cell. While direct studies on this compound are not available, insights can be drawn from studies on related metabolic pathways.

The regulation of the ilv operon, which encodes the enzymes for BCAA biosynthesis, provides a model for the potential regulation of the biosynthetic pathway of this compound. nih.gov The expression of these genes is often controlled by:

Substrate Availability: High concentrations of glucose have been shown to induce the expression of genes in the glycolytic pathway, which provides the precursors for 2-keto acid synthesis. nih.gov

End-product Inhibition: The final products of a metabolic pathway often act as allosteric inhibitors of the first enzyme in the pathway, providing rapid feedback control. nih.gov

Transcriptional Regulation: Specific transcription factors can bind to the promoter regions of the metabolic genes to either activate or repress their expression in response to cellular signals. nih.gov For example, in many bacteria, the expression of amino acid biosynthetic operons is regulated by the availability of the corresponding amino acids.

Gene expression profiling techniques, such as microarrays and RNA-sequencing, could be employed to identify genes that are differentially expressed under conditions of high or low this compound levels. This would provide a global view of the regulatory networks involved in its metabolism.

Mutational Analysis and Gene Knockout/Knockdown Studies to Elucidate Pathway Roles

Mutational analysis and gene knockout/knockdown studies are powerful tools for elucidating the function of specific genes in a metabolic pathway. By deleting or reducing the expression of a particular gene, researchers can observe the resulting metabolic changes and infer the role of the encoded enzyme.

For the proposed biosynthetic pathway of this compound, the following knockout studies could be performed:

Knockout of ilvD: Deletion of the gene encoding dihydroxy-acid dehydratase would be expected to lead to the accumulation of the dihydroxy acid precursor and a decrease in the production of this compound. nih.gov

Knockout of ilvC: Inactivating the gene for acetohydroxyacid isomeroreductase would block the pathway at an earlier stage, leading to the accumulation of the acetohydroxy acid intermediate. nih.gov

Similarly, for the degradative pathway, knocking out the gene encoding the putative aldolase would likely result in an increased intracellular concentration of this compound.

The table below outlines potential gene knockout experiments and their expected outcomes.

Gene Knockout Enzyme Affected Expected Outcome
ilvDDihydroxy-acid DehydrataseAccumulation of the dihydroxy acid precursor; decreased this compound. nih.gov
ilvCAcetohydroxyacid IsomeroreductaseAccumulation of the acetohydroxy acid intermediate; no production of the dihydroxy acid or this compound. nih.gov
Putative Aldolase Gene4-Hydroxy-2-oxovalerate Aldolase HomologIncreased intracellular levels of this compound.

Genetic Engineering and Metabolic Pathway Reconstruction in Model Organisms

The principles of metabolic engineering can be applied to reconstruct and optimize the metabolic pathway for the production of this compound in model organisms such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

The key strategies for metabolic pathway reconstruction include:

Deletion of Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that drain the precursors can be deleted. For example, knocking out pathways that consume pyruvate for other purposes could increase its availability for the synthesis of this compound. asm.org

Cofactor Engineering: Many of the enzymes in the biosynthetic pathway require cofactors such as NADPH. Engineering the central metabolism to increase the supply of these cofactors can significantly improve the yield of the final product. asm.org

A hypothetical metabolic engineering strategy for the production of this compound in E. coli is presented in the table below.

Engineering Strategy Target Genes/Pathways Rationale
Overexpression ilvB, ilvH, ilvC, ilvDTo increase the catalytic capacity of the biosynthetic pathway. nih.gov
Deletion Pyruvate-consuming pathways (e.g., lactate (B86563) dehydrogenase - ldhA)To increase the availability of the precursor, pyruvate.
Cofactor Engineering Overexpression of NADPH-regenerating enzymes (e.g., from the pentose phosphate pathway)To ensure an adequate supply of reducing equivalents for the AHAIR-catalyzed reaction. asm.org

By applying these genetic and molecular biology approaches, it is possible to gain a deeper understanding of the metabolism of this compound and to develop microbial cell factories for its efficient production.

Comparative Biochemistry and Evolutionary Aspects of 4r 4,5 Dihydroxy 2 Oxopentanoic Acid Pathways

Phylogenetic Analysis of Enzymes Involved in its Metabolism

The metabolism of (4R)-4,5-dihydroxy-2-oxopentanoic acid is characterized by a set of specialized enzymes whose evolutionary histories are linked to broader enzyme superfamilies. The primary enzymes responsible for its formation and subsequent conversion belong to distinct protein families, indicating a complex evolutionary assembly of the pathway.

In the alternative L-arabinose metabolic pathway identified in bacteria such as Azospirillum brasiliense, L-KDA is formed from L-arabinonate. nih.govuniprot.org This dehydration reaction is catalyzed by L-arabonate dehydratase . nih.gov Phylogenetic studies reveal that L-arabonate dehydratase is a member of the IlvD/EDD (isoleucine/leucine/valine dehydratase/Entner–Doudoroff dehydratase) superfamily. nih.govuef.fi Enzymes in this family are typically iron-sulfur-containing proteins that catalyze dehydration reactions on sugar acids. nih.govuef.fi The placement of L-arabonate dehydratase within this family suggests its recruitment from ancestral enzymes involved in amino acid biosynthesis or central carbohydrate metabolism. nih.gov

The subsequent step in the pathway involves the conversion of L-KDA to α-ketoglutaric semialdehyde, a reaction catalyzed by L-2-keto-3-deoxyarabonate (L-KDA) dehydratase . nih.govnih.gov This enzyme belongs to the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein family. nih.gov Interestingly, while other enzymes in the DHDPS/NAL family typically catalyze reactions involving the cleavage of carbon-carbon bonds, L-KDA dehydratase catalyzes a hydration reaction. nih.gov Phylogenetic analysis shows that L-KDA dehydratase forms a distinct branch with only a distant relationship to other subclasses within the DHDPS/NAL family, suggesting it has undergone significant functional divergence from a common ancestor. nih.gov This unique catalytic activity points to a specific evolutionary event that repurposed an ancestral aldolase (B8822740)/synthase for a novel role in this specialized metabolic pathway. nih.gov

EnzymeAbbreviationFunctionEnzyme Commission (EC) NumberProtein SuperfamilyOrganism Example
L-arabonate dehydrataseAraCCatalyzes the dehydration of L-arabonate to form 2-keto-3-deoxy-L-arabonate (L-KDA). uniprot.org4.2.1.25 genome.jpIlvD/EDD nih.govuef.fiAzospirillum brasilense uniprot.org
L-2-keto-3-deoxyarabonate dehydrataseAraDCatalyzes the hydration of L-KDA to α-ketoglutaric semialdehyde. nih.govNot yet assignedDHDPS/NAL nih.govAzospirillum brasilense nih.gov

Conservation and Divergence of Metabolic Pathways Across Microbial, Plant, and Other Kingdoms

Pathways involving this compound are primarily documented in microorganisms and are part of the broader landscape of pentose (B10789219) catabolism, which shows both conservation and significant divergence across different life forms.

Conservation: The metabolic strategy of converting sugar acids to keto acids is a conserved feature. The pathway involving L-KDA is considered an alternative to the more common phosphorylative pentose phosphate (B84403) pathway. It shares evolutionary links with the Entner-Doudoroff (ED) pathway, a route for glucose metabolism. nih.gov The ED pathway is widespread among prokaryotes and has also been identified in cyanobacteria, algae, and some higher plants, indicating that the core enzymatic machinery for non-phosphorylative sugar acid dehydration is ancient and has been adapted for various substrates. frontiersin.org The metabolism of ketone bodies, a class of compounds that includes keto acids, is evolutionarily conserved across eukarya, bacteria, and archaea, underscoring its fundamental role in energy homeostasis. nih.gov

Divergence: The specific pathway for L-arabinose catabolism via L-KDA, first detailed in Pseudomonas and later in Azospirillum brasiliense, is distinct from the canonical bacterial and fungal L-arabinose degradation pathways. nih.govwikipedia.org This pathway, often referred to as the Weimberg pathway, allows certain microbes to convert pentose sugars directly into intermediates of the citric acid cycle, such as α-ketoglutarate. uef.fi This represents a significant metabolic divergence, providing a more direct link between hemicellulose-derived sugars and central metabolism. researchgate.net While related keto acid pathways exist, the specific route utilizing L-KDA appears to be confined to a subset of bacteria.

In plants, the metabolism of organic acids is highly complex and integrated with processes like photosynthesis and stress response. mdpi.com While plants possess enzymes for keto acid metabolism, the specific pathways analogous to the microbial Weimberg pathway for L-arabinose are not considered a major route for carbohydrate processing. Instead, plant carbon metabolism is dominated by glycolysis and the pentose phosphate pathway. nih.gov The divergence is clear: in some bacteria, this pathway is a primary route for carbon assimilation from specific sugars, whereas in plants and other eukaryotes, analogous keto acid metabolism is more often associated with amino acid turnover or stress-related metabolic shifts.

KingdomPathway Presence/VariationMetabolic Role
Bacteria (e.g., Azospirillum, Pseudomonas)Presence of the Weimberg pathway involving L-KDA for L-arabinose catabolism. nih.govuef.fi Evolutionary link to the widespread Entner-Doudoroff pathway. nih.govPrimary catabolic route for specific pentose sugars, linking them directly to the TCA cycle. uef.fi
FungiTypically utilize different, phosphorylative pathways for L-arabinose metabolism. The L-KDA pathway is not a canonical route. nih.govPentose catabolism is integrated with central glycolytic and pentose phosphate pathways.
PlantsCore enzymes for keto acid metabolism exist, but a direct analogue of the Weimberg pathway for L-arabinose is not a major metabolic route. frontiersin.orgmdpi.comKeto acids are primarily intermediates in amino acid metabolism, the TCA cycle, and stress responses. mdpi.com
ArchaeaPossess modified versions of the Entner-Doudoroff pathway; metabolism of ketone bodies is conserved. nih.govAdaptations for sugar metabolism in extreme environments.

Evolutionary Trajectories of Keto Acid Metabolism

The evolution of keto acid metabolism, including the pathways for this compound, reflects a broader history of metabolic diversification. These pathways are thought to have emerged from ancient, fundamental biochemical processes.

The evolutionary trajectory suggests a process of enzyme recruitment and modification. The pathway that metabolizes L-KDA is genetically linked to the Entner-Doudoroff (ED) pathway, a more ancient and widespread route for sugar degradation. nih.gov This suggests that the enzymes for the alternative L-arabinose pathway may have evolved through gene duplication and functional divergence from ancestral ED pathway enzymes. For instance, research points to the possibility that different alternative L-arabinose pathways may have arisen from mutations in a common ancestral enzyme. nih.gov

On a larger evolutionary scale, keto acid metabolism is central to some of the most fundamental theories on the origin of life. The reductive citric acid cycle, which is rich in keto acid intermediates, has been proposed as a candidate for the first autocatalytic cycle responsible for carbon fixation in a chemoautotrophic origin of life. pnas.org This places keto acid metabolism at the very foundation of anabolic processes.

The metabolism of ketone bodies, which are structurally related to L-KDA, is a highly conserved survival mechanism. nih.gov It provides an alternative energy source when glucose is scarce, a condition that would have been common throughout evolutionary history. nih.govvsmg.org This deep conservation across all domains of life—bacteria, archaea, and eukarya—highlights the ancient and indispensable nature of being able to metabolize keto acids. nih.gov The specialized pathways, such as the one for L-KDA, can therefore be seen as later evolutionary innovations built upon a highly conserved and ancient metabolic framework, allowing organisms to adapt to new nutritional niches like the utilization of pentose sugars from plant biomass. researchgate.net

Emerging Research Directions and Unexplored Avenues

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of the cellular role of (4R)-4,5-dihydroxy-2-oxopentanoic acid necessitates the integration of high-throughput omics technologies. Metabolomics and proteomics, in particular, offer powerful tools to investigate the broader metabolic network and regulatory landscape in which this compound is embedded.

Metabolomics: Untargeted metabolomics can provide a comprehensive snapshot of the metabolic state of an organism under conditions where the ED pathway is active. By comparing the metabolomes of wild-type and mutant strains with altered ED pathway flux, researchers can identify metabolic bottlenecks and downstream effects of fluctuations in this compound levels. For instance, a study on Rhizobium leguminosarum employed metabolomics to confirm the presence of intermediates of a sulfoglycolytic Entner-Doudoroff pathway during growth on sulfoquinovose. nih.gov Such approaches can reveal previously unknown metabolic crosstalk and the influence of this keto acid on other pathways. A metabolomics-based analysis in diabetic patients treated with a sodium-glucose co-transporter-2 inhibitor highlighted changes in related metabolic pathways, demonstrating the power of this approach in a clinical context. doi.org

Proteomics: Quantitative proteomics can identify changes in the expression levels of enzymes and regulatory proteins in response to varying concentrations of this compound or its precursors. This can help to elucidate the regulatory networks that govern the ED pathway. For example, proteomic analyses of Rhizobium leguminosarum showed increased expression of proteins encoded by the sulfo-ED operon when grown on sulfoquinovose. nih.gov This provides direct evidence for the induction of the pathway and its constituent enzymes. By identifying co-regulated proteins, proteomics can point towards novel functional associations and regulatory mechanisms.

The integrated analysis of metabolomic and proteomic data can provide a multi-dimensional view of the cellular response to changes in this compound metabolism, paving the way for a more complete and holistic understanding.

Mechanistic Studies of Enzyme-Substrate Interactions at Atomic Resolution

The enzyme that catalyzes the reversible cleavage of the phosphorylated form of this compound, 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), has been a subject of intense structural and mechanistic investigation. Understanding its interaction with its substrate at an atomic level is crucial for enzyme engineering and the development of inhibitors.

High-resolution X-ray crystallography has provided detailed insights into the active site of KDPG aldolase from various organisms, including Escherichia coli and Pseudomonas putida. nih.govnih.govpnas.org These studies have revealed a classic (β/α)₈-barrel fold and identified the key catalytic residues. nih.gov A critical lysine (B10760008) residue forms a Schiff base intermediate with the keto substrate, a hallmark of class I aldolases. pnas.org

A significant breakthrough was the trapping and crystallographic characterization of a covalent intermediate of KDPG aldolase with pyruvate (B1213749) at a resolution of 1.95 Å. pnas.org This provided a structural snapshot of the enzyme in action, revealing a protonated carbinolamine intermediate stabilized by hydrogen bonds with active site residues. pnas.org The interaction with a glutamate (B1630785) residue (Glu-45) suggests its role in general base catalysis. pnas.org

Furthermore, structural studies of KDPG aldolase from the thermophile Thermotoga maritima and the archaeon Sulfolobus acidocaldarius have provided insights into the structural basis of their thermostability and substrate specificity. st-andrews.ac.ukrcsb.org These studies have also identified a phosphate-binding motif that orients the substrate for efficient catalysis. rcsb.orgnih.gov

Future research will likely focus on time-resolved crystallography and cryo-electron microscopy to capture additional snapshots of the enzyme during its catalytic cycle. These studies, combined with site-directed mutagenesis, will continue to refine our understanding of the intricate molecular dance between KDPG aldolase and its substrates.

Development of Biosensors for Real-time Monitoring of this compound

The ability to monitor the intracellular concentration of this compound in real-time would be a powerful tool for studying metabolic dynamics and for applications in biotechnology. The development of genetically encoded biosensors and electrochemical biosensors represents a promising frontier.

Genetically Encoded Biosensors: Fluorescent protein-based biosensors have been successfully developed for other glycolytic intermediates, such as fructose (B13574) 1,6-bisphosphate (FBP). pnas.orgnih.govresearchgate.net These sensors typically consist of a metabolite-binding domain fused to a fluorescent protein, where binding of the metabolite induces a conformational change that alters the fluorescence properties. researchgate.net A similar approach could be employed for this compound by identifying a suitable binding protein, potentially a regulatory protein that is allosterically modulated by this keto acid.

Electrochemical Biosensors: Electrochemical biosensors offer another avenue for the detection of keto acids. nih.govnih.govmdpi.com These sensors typically utilize an enzyme that specifically recognizes the target analyte, coupled with an electrode that detects the products of the enzymatic reaction. For instance, an electrochemical biosensor for the ketone body acetoacetate (B1235776) has been developed using D-β-hydroxybutyrate dehydrogenase immobilized on an electrode. nih.gov A similar principle could be applied for this compound by using a specific dehydrogenase or oxidase. Recent advances in nanoporous gold catalysts have shown promise for the electrochemical conversion of α-keto acids to amino acids at low overpotentials, a technology that could potentially be adapted for sensor development. mdpi.com

The development of such biosensors would enable single-cell analysis of metabolic heterogeneity and provide a deeper understanding of the dynamics of the ED pathway in response to environmental perturbations.

Computational Modeling and Simulation of Metabolic Fluxes and Enzyme Reactions

Computational modeling has become an indispensable tool for understanding and predicting metabolic behavior. For this compound and the ED pathway, computational approaches can provide insights that are difficult to obtain through experimental methods alone.

Metabolic Flux Analysis (MFA): 13C-based MFA has been instrumental in quantifying the flux through the ED pathway in various organisms. asm.orgasm.orgbiorxiv.org These studies have revealed that the ED pathway is a major route for glucose catabolism in many bacteria, particularly in marine environments and in genera like Pseudomonas. asm.orgbiorxiv.org MFA can also be used to investigate the metabolic response to genetic modifications or changes in environmental conditions. For example, flux balance analysis in Methylotuvimicrobium buryatense 5GB1C showed that a strong ED pathway can reduce the energy budget of the cell. asm.orgnih.gov

Kinetic Modeling: While MFA provides a steady-state view of metabolic fluxes, kinetic modeling can simulate the dynamic behavior of the system. A kinetic model of the central carbon metabolism of Synechocystis sp. PCC 6803 has been used to investigate the regulatory roles of the ED pathway. frontiersin.orgnih.gov Such models can predict the effects of enzyme inhibition or allosteric regulation on the concentration of this compound and other metabolites.

Enzyme Reaction Modeling: At a more granular level, computational methods such as quantum mechanics/molecular mechanics (QM/MM) can be used to model the enzymatic reaction of KDPG aldolase. These simulations can provide detailed insights into the reaction mechanism, including the energetics of transition states and the roles of individual active site residues. researchgate.netebi.ac.uk This information is invaluable for rational enzyme design and for understanding the molecular basis of catalysis.

The integration of these different modeling approaches, from the whole-cell metabolic network down to the single-enzyme reaction, will be crucial for a comprehensive in silico understanding of the role of this compound.

Exploration of Novel Metabolic Fates and Biological Functions

While the primary fate of this compound is its cleavage by KDPG aldolase in the ED pathway, there is emerging evidence for alternative metabolic roles and biological functions.

Alternative Metabolic Pathways: In some organisms, intermediates of the ED pathway may be shunted into other metabolic routes. For example, in Escherichia coli, 2-keto-3-deoxy-gluconate (KDG), the unphosphorylated form of the precursor to this compound, can be metabolized via an inducible pathway that is distinct from the canonical ED pathway. nih.gov Furthermore, studies on Rhizobium leguminosarum have identified a "sulfoglycolytic" ED pathway for the metabolism of the sulfosugar sulfoquinovose, suggesting metabolic versatility. nih.govbiorxiv.org There is also the potential for promiscuous enzyme activities to lead to the formation of novel derivatives from ED pathway intermediates.

Regulatory Roles: There are indications that intermediates of the ED pathway, including potentially this compound or its phosphorylated form, may have regulatory functions. In Synechocystis, it has been proposed that KDPG could be involved in carbon catabolite repression. nih.gov The high basal expression of the eda gene (encoding KDPG aldolase) in E. coli under various stress conditions suggests a role beyond simple sugar acid catabolism, possibly in detoxification. nih.gov

Contribution to Pathogenicity and Survival: The ED pathway has been implicated in the virulence and survival of some bacterial pathogens. numberanalytics.com Its role in providing metabolic flexibility allows bacteria to adapt to diverse and often nutrient-limited environments. numberanalytics.com Understanding the specific contribution of this compound and the ED pathway to these processes could open up new avenues for antimicrobial strategies.

Future research in these areas will likely uncover a more complex and multifaceted role for this compound than is currently appreciated, expanding its significance from a simple metabolite to a key player in metabolic regulation and adaptation.

Q & A

Q. What enzymatic synthesis methods are established for (4R)-4,5-dihydroxy-2-oxopentanoic acid, and how do reaction conditions influence stereoselectivity?

Q. What analytical techniques are recommended to confirm the purity and stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.
  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl/keto groups and confirm stereochemistry via coupling constants (e.g., vicinal diols).
  • X-ray Crystallography : Definitive stereochemical assignment by resolving crystal structures.
  • Circular Dichroism (CD) : Detects optical activity differences between (4R) and (4S) isomers. Cross-referencing with databases like LMSD ensures systematic naming alignment .

Q. What biological roles or pathways involve this compound?

Methodological Answer: DHOP is an intermediate in biosynthetic pathways for antibiotics like polyoxins and echinocandins. It is produced in microbial systems (e.g., Streptomyces spp.) via aldolase-mediated condensation. Researchers can study its role using gene knockout strains or isotopic labeling (e.g., ¹³C-GL) to track metabolic flux .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of 4,5-dihydroxy-2-oxopentanoic acid derivatives?

Methodological Answer: Discrepancies in stereochemical assignments (e.g., (4R) vs. (4S)) arise from varying synthesis or analytical conditions. To resolve:

  • Compare experimental CD spectra with computed spectra for both configurations.
  • Use Mosher’s ester analysis to assign absolute configuration via ¹H NMR.
  • Validate against crystallographic data from repositories like the Cambridge Structural Database. Contradictions in enzymatic synthesis outputs may require re-evaluating enzyme specificity or reaction quenching protocols .

Q. What strategies improve yield in multi-enzyme systems for DHOP production, particularly regarding cofactor recycling?

Methodological Answer:

  • Cofactor Immobilization : Co-immobilize NADH/NAD⁺ with enzymes on solid supports (e.g., silica nanoparticles) to enhance stability.
  • Substrate Feeding : Controlled GL/PA feeding reduces substrate inhibition.
  • Engineered Enzymes : Use directed evolution to enhance TA activity (e.g., D-TA2 achieves 57 U·mg⁻¹ for DHOP transamination). Real-time monitoring via LC-MS or microfluidic systems aids in optimizing reaction dynamics .

Q. How can low enantiomeric excess (ee) in chemical synthesis of (4R)-DHOP be addressed?

Methodological Answer: Low ee often stems from competing non-enzymatic pathways or racemization. Mitigation strategies:

  • Chiral Auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to bias stereochemistry.
  • Kinetic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce racemization rates. Post-synthesis purification via simulated moving bed (SMB) chromatography enhances ee .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on DHOP’s stability under varying pH conditions?

Methodological Answer: DHOP’s keto-enol tautomerism causes pH-dependent stability. Conflicting data may arise from:

  • Buffering Systems : Phosphate buffers stabilize enol forms, while Tris buffers favor keto forms.
  • Temperature Effects : Elevated temperatures accelerate degradation; stability assays must control for this. Standardize conditions (e.g., 25°C, pH 7.4) and use UV-Vis spectroscopy to track tautomer ratios .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., GL).
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Refer to SDS guidelines for disposal and first-aid measures (e.g., eye rinsing for 15+ minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.